molecular formula C26H36D4O5 B1155396 Latanoprost-d4

Latanoprost-d4

Numéro de catalogue: B1155396
Poids moléculaire: 436.6
Clé InChI: GGXICVAJURFBLW-XUVAVRMSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Latanoprost-d4 contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of latanoprost by GC- or LC-mass spectrometry. Latanoprost is the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α. It is a prodrug form of the free acid, which is a potent agonist of the FP receptor in the eye. Latanoprost reduces intraocular pressure in glaucoma patients with few side effects. The EC50 value of latanoprost for (free acid) for FP receptors is 3.6 nM.

Applications De Recherche Scientifique

Pharmacological Studies

Latanoprost-d4 is utilized in pharmacological research to study the mechanisms of action and efficacy of latanoprost and its derivatives. As a stable isotope-labeled compound, it allows for precise quantification in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS). This capability is crucial for:

  • Determining Pharmacokinetics: Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of latanoprost in vivo by measuring the concentration of this compound in biological fluids.
  • Mechanistic Studies: The compound helps elucidate the pathways through which latanoprost exerts its effects on intraocular pressure (IOP) reduction by acting on FP receptors in ocular tissues .

Drug Metabolism Research

The use of this compound extends to studies focused on drug metabolism. By employing this deuterated form, researchers can differentiate between endogenous and exogenous sources of latanoprost in metabolic pathways. This differentiation is essential for:

  • Identifying Metabolites: Understanding how latanoprost is metabolized into its active forms and other metabolites helps clarify its therapeutic profile and potential side effects.
  • Comparative Studies: this compound can serve as a reference standard to compare the metabolic pathways of other prostaglandin analogs, enhancing our understanding of their pharmacological properties .

Ocular Pharmacology

In ocular pharmacology, this compound plays a significant role in assessing the efficacy and safety profiles of new formulations or combinations with other drugs. Key applications include:

  • Comparative Efficacy Trials: this compound can be used as a control in clinical trials comparing the IOP-lowering effects of different formulations or drugs. For instance, studies have shown that latanoprost significantly reduces IOP compared to other treatments like unoprostone .
  • Safety Assessments: The compound aids in evaluating ocular tolerance and adverse effects associated with various formulations, particularly when assessing preservative-free options against preserved versions .

Case Study 1: Efficacy Evaluation

A study involving 124 Japanese patients with primary open-angle glaucoma demonstrated that treatment with 0.005% latanoprost resulted in a significant reduction in IOP over one year, highlighting its effectiveness as a first-line therapy . The use of this compound in similar studies could provide insights into the long-term pharmacokinetics and efficacy variations among different populations.

Case Study 2: Comparative Toxicity

Research comparing the cytotoxicity of latanoprost with benzalkonium chloride (BAK) versus preservative-free formulations showed that preservative-free options were less toxic while maintaining similar efficacy levels . this compound can be instrumental in these assessments by providing accurate measurements of drug concentrations without interference from preservatives.

Data Tables

Application AreaSpecific Use CaseKey Findings
Pharmacological StudiesMechanistic action analysisIdentified pathways via FP receptor interactions
Drug MetabolismDifferentiation of metabolic pathwaysClarified active metabolites
Ocular PharmacologyComparative efficacy trialsDemonstrated superior IOP reduction vs. alternatives
Safety AssessmentsEvaluation of ocular tolerancePreservative-free formulations showed better tolerance

Propriétés

Formule moléculaire

C26H36D4O5

Poids moléculaire

436.6

Clé InChI

GGXICVAJURFBLW-XUVAVRMSSA-N

Apparence

Assay:≥99% deuterated forms (d1-d4)A solution in methyl acetate

Synonymes

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid-d4 1-Methylethyl Ester;  Isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate-d4;  PhXA-41-d4;  GAAP Of

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.